molecular formula C15H14FNO2 B6374724 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorophenol CAS No. 1261971-70-3

5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorophenol

Cat. No.: B6374724
CAS No.: 1261971-70-3
M. Wt: 259.27 g/mol
InChI Key: PJWKRWUSDDYMGR-UHFFFAOYSA-N
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Description

5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorophenol is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluorine atom and an ethylaminocarbonyl group attached to a phenyl ring, which imparts unique chemical properties.

Preparation Methods

The synthesis of 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorophenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, a suitable phenol derivative, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acylation: The amine group is acylated with ethyl chloroformate to form the ethylaminocarbonyl group.

    Fluorination: Finally, the fluorine atom is introduced through a fluorination reaction using reagents like diethylaminosulfur trifluoride (DAST).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to optimize the reaction.

Scientific Research Applications

5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorophenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for cellular functions.

Comparison with Similar Compounds

5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorophenol can be compared with similar compounds such as:

    3-[3-(N-Ethylaminocarbonyl)phenyl]-5-methoxybenzoic acid: This compound has a methoxy group instead of a fluorine atom, which affects its chemical reactivity and applications.

    5-[3-(N-Ethylaminocarbonyl)phenyl]-3-methylphenol: The presence of a methyl group instead of a fluorine atom alters its physical and chemical properties.

    5-Chloro-N-Phenyl-1H-Indole-2-carboxamide: This compound has a different core structure but shares the ethylaminocarbonyl group, making it useful for comparative studies in medicinal chemistry.

Properties

IUPAC Name

N-ethyl-3-(4-fluoro-3-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-2-17-15(19)12-5-3-4-10(8-12)11-6-7-13(16)14(18)9-11/h3-9,18H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWKRWUSDDYMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684464
Record name N-Ethyl-4'-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261971-70-3
Record name [1,1′-Biphenyl]-3-carboxamide, N-ethyl-4′-fluoro-3′-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261971-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-4'-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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